![molecular formula C22H15ClN2O4 B2559718 N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide CAS No. 929429-20-9](/img/structure/B2559718.png)
N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide
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Description
N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide, also known as BMH-21, is a synthetic compound that has gained attention for its potential use in cancer treatment.
Scientific Research Applications
Molecular Complexes and Crystal Engineering
Studies have explored the characteristics of molecular complexes involving isonicotinamide, a component related to the chemical structure , and their applications in crystal engineering. Through X-ray diffraction, researchers have examined complexes of phenols with isonicotinamide, revealing intricate hydrogen bonding patterns that contribute to supramolecular synthesis. These findings underscore the utility of isonicotinamide in crystal engineering, offering insights into its potential as a co-crystallizing agent to achieve desired supramolecular architectures (Vishweshwar, Nangia, & Lynch, 2003).
Phase Transition Studies
Another significant application involves the study of isonicotinamide derivatives' phase transitions. Research on isonicotinamide-4-methoxybenzoic acid co-crystals has documented first-order displacive phase transitions, confirmed by variable-temperature single-crystal XRD. This work contributes to our understanding of structural phase transitions in molecular crystals, which is crucial for designing materials with specific thermal and mechanical properties (Chia & Quah, 2017).
Antimicrobial and Antibacterial Evaluation
The antimicrobial properties of isonicotinamide derivatives have been a focus of research, with studies documenting the synthesis and evaluation of compounds for antibacterial activity. For instance, derivatives of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential of isonicotinamide derivatives in developing new antimicrobial agents (Ramachandran, 2017).
Imaging Agents for Alzheimer's Disease
Research into carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease represents another innovative application. Such studies are pivotal in advancing the diagnosis and understanding of Alzheimer's disease, offering a pathway to better imaging techniques that can identify crucial enzymes involved in the disease's progression (Gao, Wang, & Zheng, 2017).
Xanthine Oxidase Inhibitors
The design and synthesis of isonicotinamide derivatives as xanthine oxidase inhibitors have been explored for therapeutic applications. These compounds are studied for their potential in treating diseases like gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. Innovative approaches in this field have led to the development of compounds with enhanced inhibitory potency, contributing to the search for more effective treatments (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c1-28-17-4-2-3-16-18(25-22(27)14-9-11-24-12-10-14)21(29-20(16)17)19(26)13-5-7-15(23)8-6-13/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWNKPKRAVXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide |
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